Product packaging for Dodecyl hydrogen fumarate(Cat. No.:CAS No. 2424-61-5)

Dodecyl hydrogen fumarate

Cat. No.: B1337017
CAS No.: 2424-61-5
M. Wt: 284.39 g/mol
InChI Key: IIPCXIGUIPAGQB-OUKQBFOZSA-N
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Description

Structural Context and Nomenclature of Dodecyl Hydrogen Fumarate (B1241708)

Dodecyl hydrogen fumarate is an organic compound classified as a monoalkyl fumarate. Its structure consists of a central four-carbon dicarboxylic acid backbone, specifically fumaric acid, where one of the two carboxylic acid groups is esterified with a twelve-carbon alcohol, dodecanol (B89629). The remaining carboxylic acid group is left unreacted.

The key structural features are:

A Fumarate Backbone : The molecule retains the trans-isomer configuration of the carbon-carbon double bond, characteristic of fumaric acid. This stereochemistry is denoted by the "(E)" prefix in its systematic name.

A Dodecyl Ester Group : A long, 12-carbon alkyl chain (dodecyl group) is attached via an ester linkage. This substantial hydrocarbon tail imparts significant hydrophobic (lipophilic) character to the molecule.

A Free Carboxylic Acid Group : The presence of an unesterified carboxylic acid group provides a site for ionic interactions, hydrogen bonding, and further chemical reactions, lending hydrophilic and acidic properties to that end of the molecule.

This combination of a long hydrophobic tail and a polar, acidic head group gives this compound amphiphilic properties. Its systematic IUPAC name is (E)-4-dodecoxy-4-oxobut-2-enoic acid. alfa-chemistry.com It is identified by the CAS Number 10283-72-4. chemicalbook.com

IdentifierValue
Systematic Name(E)-4-dodecoxy-4-oxobut-2-enoic acid alfa-chemistry.com
SynonymsFumaric acid monododecyl ester, (2E)-2-Butenedioic acid monododecyl ester alfa-chemistry.com
CAS Number10283-72-4 chemicalbook.com
Molecular FormulaC₁₆H₂₈O₄ alfa-chemistry.com
Molecular Weight284.39 g/mol chemicalbook.com

Academic Significance and Research Trajectories within Organic and Polymer Chemistry

The academic interest in this compound stems from its utility as both a synthetic building block and a functional monomer. Its distinct chemical functionalities allow for its application in diverse research areas.

In Organic Chemistry , this compound is primarily investigated as a precursor for the synthesis of novel functional molecules. A significant research trajectory is its use as a reagent in the preparation of antimicrobial ionic liquids. alfa-chemistry.comchemicalbook.com In this context, the carboxylic acid group of this compound is neutralized by a suitable base (such as 1-butyl-3-methylimidazolium hydroxide) to form a fumarate anion, which then serves as the anionic component of an ionic liquid. researchgate.net Research has shown that the antimicrobial activity of these resulting ionic liquids is significantly influenced by the alkyl chain length of the fumarate monoester. researchgate.net The long dodecyl chain is crucial, as its hydrophobicity facilitates interaction with and disruption of the lipid bilayers of bacterial cell membranes. nih.govuminho.pt

The synthesis of this compound itself is a subject of study in organic chemistry. One established method involves the reaction of maleic anhydride (B1165640) with dodecanol. google.com This process is typically conducted at elevated temperatures with a catalyst, such as iodine, which facilitates the ring-opening of the anhydride and the subsequent isomerization of the resulting maleate (B1232345) (the cis-isomer) into the more stable fumarate (trans-isomer). google.com

In Polymer Chemistry , this compound is recognized as a functional monomer. rsc.org It contains a polymerizable carbon-carbon double bond, allowing it to be incorporated into polymer chains via free-radical polymerization. researchgate.net The significance of using a monomer like this compound lies in the specific functionalities it introduces into the resulting polymer:

The pendant carboxylic acid group can increase the polymer's polarity, enhance adhesion to substrates, and provide a reactive handle for post-polymerization modification, such as cross-linking or grafting.

The long dodecyl chain acts as a bulky, hydrophobic side chain. This can be used to control the polymer's solubility, lower its glass transition temperature (internal plasticization), and influence its bulk properties. For instance, polymers containing long alkyl chains, such as those derived from dialkyl fumarates, are studied for their use as flow improvers and pour point depressants in lubricating oils.

While the homopolymerization of fumarates is often slow, they can be effectively copolymerized with other vinyl monomers to create materials with tailored properties. unlp.edu.ar Research into fumaric acid monoesters, a class that includes this compound, shows their utility as agents in the creation of macromolecular materials. chemicalbook.com The ability to design polymers with specific functional groups is a central theme in modern materials science, positioning this compound as a valuable component for developing advanced polymers. rsc.orgksu.edu.sa

Area of ChemistryResearch Finding / ApplicationReference
Organic ChemistryUsed as a key reagent for the synthesis of antimicrobial ionic liquids. researchgate.netnih.gov
Organic ChemistryCan be synthesized via the catalyzed reaction of maleic anhydride and dodecanol. google.com
Polymer ChemistryActs as a functional monomer, introducing both carboxylic acid and hydrophobic dodecyl groups into a polymer structure. rsc.orgmdpi.com
Polymer ChemistryRelated dialkyl fumarate polymers are investigated as pour point depressants and flow improvers for oils. unlp.edu.ar

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O4 B1337017 Dodecyl hydrogen fumarate CAS No. 2424-61-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2424-61-5

Molecular Formula

C16H28O4

Molecular Weight

284.39 g/mol

IUPAC Name

(E)-4-dodecoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+

InChI Key

IIPCXIGUIPAGQB-OUKQBFOZSA-N

SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCOC(=O)/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCOC(=O)C=CC(=O)O

Other CAS No.

10283-72-4
68584-36-1
2424-61-5

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Synthetic Strategies and Methodologies for Dodecyl Hydrogen Fumarate

Esterification Pathways for Monoester Formation

The creation of dodecyl hydrogen fumarate (B1241708) hinges on the formation of a monoester from its parent molecules. This process is primarily achieved through esterification, a fundamental reaction in organic chemistry.

Synthesis from Fumaric Acid Dichloride and Dodecyl Alcohol

A key method for synthesizing dodecyl hydrogen fumarate involves the reaction of fumaric acid dichloride with dodecyl alcohol. google.com In a typical procedure, fumaric acid dichloride is dissolved in a suitable solvent, such as benzene, and heated. google.com Dodecanol (B89629), also dissolved in benzene, is then added dropwise to the heated solution over a period of several hours. google.com The reaction mixture is subsequently stirred for an extended period at an elevated temperature to ensure the completion of the reaction. google.com This process results in the formation of this compound, with the solvent and any unreacted fumaric acid dichloride later removed under reduced pressure. google.com An acetone-water mixture can then be added to the residue to hydrolyze any remaining acid chloride. google.com

Investigation of Reaction Conditions and Catalytic Systems for Optimized Yield

Optimizing the yield of this compound requires a thorough investigation of reaction conditions and the use of effective catalytic systems. While direct synthesis from fumaric acid and dodecyl alcohol is possible, the use of catalysts can significantly enhance reaction efficiency.

Various catalytic systems have been explored to improve the synthesis of fumarate esters. For instance, ionic liquids have been shown to be effective catalysts in esterification reactions. Key factors influencing the yield include the reaction temperature, molar ratios of the reactants, and the amount of catalyst used. For related dialkyl fumarates, reaction temperatures are often maintained between 100°C and 175°C. google.com

In some processes for preparing fumaric acid monoesters, maleic anhydride (B1165640) is used as a starting material, which then undergoes isomerization to the fumarate form. google.com Catalysts such as iodine can be employed in these reactions, which are often carried out in high-boiling point aromatic solvents at temperatures around 160°C. google.com The choice of catalyst and the precise control of reaction parameters are crucial for maximizing the production of the desired monoester.

Isolation and Purification Techniques

Following synthesis, this compound must be isolated from the reaction mixture and purified to remove byproducts and unreacted starting materials. This is accomplished through a series of extraction and purification steps.

Solvent Extraction and Washing Procedures

Solvent extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquids, typically water and an organic solvent. organomation.com After the synthesis of this compound, the crude product is often diluted with an organic solvent. mit.edu The resulting solution is then washed sequentially to remove impurities.

A typical washing procedure might involve an acid wash, such as with dilute hydrochloric acid, to remove any basic impurities. google.commit.edu This is followed by a wash with a basic solution, like sodium carbonate solution, to eliminate acidic byproducts. google.commit.edu Finally, washing with water helps to remove any remaining water-soluble compounds. mit.edu The choice of organic solvent is critical; common options include ether and ethyl acetate (B1210297). mit.edu After the washing steps, the organic layer containing the purified product is dried using a drying agent like sodium sulfate (B86663) to remove residual water. google.com

Recrystallization and Distillation Processes

To achieve a high degree of purity, this compound can be subjected to recrystallization and distillation. Recrystallization involves dissolving the crude product in a suitable solvent or solvent mixture and then allowing it to crystallize, leaving impurities behind in the solvent. acs.org For this compound, recrystallization from n-hexane has been reported as an effective method. google.com

Distillation is another powerful purification technique, particularly for removing volatile impurities or for purifying the product itself if it is a liquid. sciencemadness.org In the case of this compound, distillation under high vacuum (e.g., at 150°C and 0.05 mmHg) can be employed to obtain the purified semi-ester. google.com For other similar fumarate esters, distillation is a common final purification step. google.com The combination of these purification methods ensures the final product meets the required standards of purity.

Polymer Science and Material Applications of Dodecyl Hydrogen Fumarate

Polymerization of Dodecyl Hydrogen Fumarate (B1241708) and Other Fumarate Esters

The polymerization of fumaric esters, which are 1,2-disubstituted ethylenic monomers, presents unique challenges and characteristics due to significant steric hindrance from the substituents on adjacent carbons. unlp.edu.ar Initially, it was believed that these monomers could not be homopolymerized. unlp.edu.ar However, research has since demonstrated that polymers can be successfully obtained from these monomers, leading to materials with distinct structural features and physicochemical properties. unlp.edu.ar213.55.90

Radical Polymerization Mechanisms and Kinetics in Fumarate Systems

The radical polymerization of dialkyl fumarates (DRFs) is typically initiated by the thermal decomposition of initiators like 2,2′-azoisobutyronitrile (AIBN). unlp.edu.ar The process is characterized by a very low reaction rate, although high yields can be achieved over extended periods, such as five days. unlp.edu.ar The polymerization mechanism involves the standard steps of initiation, propagation, and termination. However, both the propagation rate constant (kp) and the termination rate constant (kt) are significantly lower for fumarate esters compared to less hindered monomers like methyl acrylate (B77674). 213.55.90 The key to successful polymerization is that the decrease in kt is much more pronounced than the decrease in kp, which facilitates the formation of high molecular weight polymers. 213.55.90

The choice of initiator can significantly impact the polymerization kinetics and the resulting polymer's molecular weight. For instance, using dimethyl 2,2′-azobisisobutyrate (MAIB) as an initiator leads to polymers with higher molecular weights compared to those initiated with AIBN. unlp.edu.arresearchgate.net This is attributed to the generation of more stable primary radicals by MAIB. unlp.edu.arresearchgate.net Kinetic studies on dicyclohexyl fumarate (DCHF) revealed different kinetic orders for the monomer and initiator depending on whether MAIB or AIBN was used, highlighting the influence of the primary radicals' reactivity and the viscosity of the polymerization medium. researchgate.net

Controlled Polymerization Techniques (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization)

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. polymersource.casigmaaldrich.com Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly versatile and compatible with a wide range of monomers and reaction conditions. polymersource.casigmaaldrich.com

The RAFT process involves a conventional free-radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.com This agent reversibly mediates the polymerization, allowing for the synthesis of complex structures like block, comb, and star polymers. sigmaaldrich.com The success of RAFT polymerization hinges on selecting the appropriate CTA for the specific monomer and reaction conditions. sigmaaldrich.com For instance, trithiocarbonates are suitable for polymerizing monomers with longer alkyl chains. polymersource.ca

The application of CRP methodologies, including RAFT, has enabled the generation of novel fumaric homopolymers and copolymers with tailored properties. unlp.edu.arnih.govnih.gov These techniques provide precise control over the polymer structure, which is crucial for advanced applications. polymersource.canih.gov

Effects of Alkyl Chain Length and Steric Hindrance on Polymerization Reactivity

The steric hindrance caused by the ester alkyl groups is a defining factor in the polymerization of dialkyl fumarates. 213.55.90 Paradoxically, increasing the bulkiness of the ester substituents can lead to an increase in both the polymer yield and molecular weight. researchgate.net For example, di-t-butyl fumarate, which is highly hindered, can be polymerized to a high molecular weight (Mn > 100,000) in high yield. researchgate.net This phenomenon is attributed to a significant reduction in the termination rate constant (kt) relative to the propagation rate constant (kp). 213.55.90

Electron spin resonance (e.s.r.) studies have confirmed the steric effects in fumarate polymerization. As the bulkiness of the ester alkyl group and the polymer chain length increase, the steric hindrance around the radical center becomes more pronounced. kpi.ua This increased hindrance impedes the termination reactions, allowing the polymer chains to grow longer before termination occurs. kpi.ua The reactivity order for various dialkyl fumarates under microwave irradiation has been shown to be consistent with this principle. unlp.edu.ar

The length of the alkyl side chain also plays a critical role. Studies on fumarate vinyl acetate (B1210297) (FVA) copolymers have shown that those with alkyl chain lengths between C16 and C22 are particularly effective as wax crystal growth inhibitors. acs.org This indicates that the functionality of the resulting polymer is highly dependent on the monomer's alkyl chain length. acs.org

Effect of Alkyl Group on Dialkyl Fumarate Reactivity unlp.edu.ar
Alkyl Group (R)MonomerReactivity OrderObservation
CyclohexylDCHF1 (Highest)Reactivity decreases as the steric bulk of the alkyl group changes, consistent with findings from Otsu et al. unlp.edu.ar
IsopropylDIPF2
2-EthylhexylDEHF3
2-PhenylethylDPEF4 (Lowest)

Emulsion Polymerization Studies of Dialkyl Fumarates

Emulsion polymerization offers a method to achieve significantly higher reaction rates for fumarate monomers compared to bulk or solution polymerization. unlp.edu.ar Studies on the emulsion polymerization of diisopropyl fumarate (DIPF) using a redox initiator demonstrated a much faster reaction, although conversion reached a limit after a short period. unlp.edu.ar This technique is advantageous for overcoming the inherently slow polymerization kinetics of fumarates. unlp.edu.ar

Dialkyl fumarates can be copolymerized with various other monomers in emulsion systems. For example, they have been copolymerized with vinyl acetate and hydrophobic comonomers, vinyl chloride, and alkenes. google.com The process often utilizes redox initiator systems, with common examples being salts of peroxy-disulfuric acid and hydrogen peroxide. google.com The polymerization is typically carried out in pressure reactors at temperatures ranging from 20°C to 120°C. google.com These methods allow for the creation of copolymers with properties tailored for specific applications, such as protective-colloid-stabilized polymers. google.com

Structure-Property Relationships in Dodecyl Hydrogen Fumarate Polymers

The relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to materials science. nih.govmdpi.com For polymers derived from fumarates, the rigid nature of the poly(substituted methylene) backbone, which lacks a flexible methylene (B1212753) spacer, imparts unique characteristics. researchgate.netresearchgate.net Key factors influencing properties include chain stiffness, the size and nature of side chains, and intermolecular interactions. nih.gov

Thermal Behavior and Relaxation Dynamics (e.g., Alpha and Beta Relaxations)

Polymers derived from fumaric esters exhibit distinct thermal behaviors and relaxation dynamics due to their rigid main chains. researchgate.netmdpi.com A notable feature of poly(dialkyl fumarate)s is the presence of two distinct thermal anomalies, which are attributed to alpha (α) and beta (β) relaxations. researchgate.netmdpi.com

The α-relaxation is associated with the glass transition temperature (Tg), representing large-scale segmental motion of the polymer backbone. researchgate.netarxiv.org The β-relaxation, occurring at a lower temperature, is linked to more localized motions, such as the rotation of the side chains or localized movements of the main chain. researchgate.netmdpi.com

In many polymers, the β-relaxation is weak, but in polyfumarates like poly(diethyl fumarate) (PDEF), it is unusually strong and can be clearly observed in differential scanning calorimetry (DSC) measurements. researchgate.netmdpi.com This intense β-relaxation is a direct consequence of the rigid polymer backbone. researchgate.netresearchgate.net The relaxation behavior is influenced by the bulkiness of the ester side chain; as the number of carbon atoms in the side group increases, the intermolecular distance between the rigid polymer chains also increases. researchgate.net The study of copolymers of diethyl fumarate and ethyl acrylate has shown that these two distinct relaxations persist even when the fumarate content is as low as 30%. mdpi.com This indicates that the rigid fumarate segments dominate the relaxation dynamics of the material. mdpi.com

Relaxation Processes in Fumarate Polymers
RelaxationAssociated MotionSignificance in PolyfumaratesGoverning Equation (Typical)
Alpha (α)Large-scale segmental motion (Glass Transition) arxiv.orgCorresponds to the glass transition temperature (Tg). researchgate.netVogel-Fulcher-Tammann (VFT) researchgate.net
Beta (β)Localized motions (e.g., side-chain rotation) mdpi.comUnusually intense due to rigid backbone; may act as a precursor to α-relaxation. researchgate.netresearchgate.netFollows VFT equation at low temperatures in PDEF, unlike the typical Arrhenius behavior. researchgate.net

Molecular Weight and Polydispersity Control in Dodecyl Fumarate Polymer Systems

The molecular weight and polydispersity index (PDI) are critical parameters in polymer science, directly influencing the physical, mechanical, and degradation properties of the final material. In polymer systems derived from dodecyl fumarate, controlling these characteristics is essential for tailoring polymers for specific applications. The polymerization of dialkyl fumarates, including dodecyl fumarate, is known for its unique kinetics due to the steric hindrance of the bulky ester groups, which affects propagation and termination steps.

Various controlled radical polymerization techniques have been employed to achieve well-defined polymer architectures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for instance, is a versatile method for producing polymers with controlled molecular weights and narrow molecular weight distributions (low PDI). researchgate.netresearchgate.net This technique utilizes a chain transfer agent (CTA), such as a trithiocarbonate, to mediate the polymerization, allowing for the synthesis of block copolymers and other complex structures with predictable molar masses. researchgate.netresearchgate.net The choice of CTA and reaction conditions can be tuned to achieve excellent control over the final polymer structure. researchgate.net

Conventional free-radical polymerization is also used, though it typically results in broader molecular weight distributions (higher PDI). d-nb.info In these systems, control can be exerted by adjusting parameters such as initiator concentration, temperature, and reaction time. d-nb.infonih.gov For example, in the synthesis of poly(propylene fumarate) (PPF), a related biodegradable polymer, the molecular weight is monitored throughout the reaction, and can be influenced by reaction time and temperature to produce polymers in the 500–4,000 Da range with a PDI generally below 1.4. nih.gov The chain transfer reaction can also be a predominant termination mechanism in some fumarate copolymerizations, leading to a higher PDI. unlp.edu.ar

The molecular weight of polymers containing dodecyl fumarate has a significant impact on their properties. For instance, higher molecular weight often leads to increased mechanical strength and modified degradation kinetics in the resulting polymer networks. nih.gov Conversely, lower molecular weight can improve processability, which is crucial for techniques like stereolithography. nih.gov

Below is an interactive table summarizing the influence of different polymerization methods on the molecular characteristics of fumarate-based polymer systems.

Polymerization TechniqueKey Control ParametersTypical Molecular Weight ControlTypical Polydispersity Index (PDI)Reference
Reversible Addition-Fragmentation chain Transfer (RAFT)Chain Transfer Agent (CTA) type and concentration, monomer/initiator ratioHigh; predictable based on stoichiometryNarrow (< 1.5) researchgate.netresearchgate.net
Free-Radical PolymerizationInitiator concentration, temperature, reaction timeModerate; requires careful monitoringBroad (1.5 - 4.0+) d-nb.infounlp.edu.arunlp.edu.ar
Atom Transfer Radical Polymerization (ATRP)Catalyst complex, initiator, temperatureHigh; enables synthesis of well-defined polymersNarrow (< 1.5) nih.gov

Development of Amphiphilic Polymers and Surfactants based on Dodecyl-containing Structures

The dodecyl group, a twelve-carbon alkyl chain, is a quintessential hydrophobic moiety used in the design of surface-active agents (surfactants) and amphiphilic polymers. When incorporated into a polymer structure or molecule alongside a hydrophilic component, it imparts the ability to self-assemble at interfaces, such as air-water or oil-water, and to form micelles in aqueous solutions.

A wide variety of surfactants have been synthesized using dodecyl-containing building blocks. These include anionic surfactants, such as sodium dodecyl isosorbide (B1672297) sulfates, which are derived from renewable resources and show promising amphiphilic properties, including a lower critical micelle concentration (cmc) than the widely used sodium dodecyl sulfate (B86663) (SDS). nih.govresearchgate.net Cationic and biamphiphilic surfactants based on dodecyl sulfate anions have also been developed, forming nanoscale aggregates in aqueous solutions. researchgate.netbohrium.com Furthermore, gemini (B1671429) surfactants, which feature two dodecyl chains and two headgroups connected by a spacer, exhibit exceptionally low cmc values and unique aggregation behavior compared to their single-chain counterparts. acs.org

In the realm of polymer chemistry, the dodecyl group is incorporated to create amphiphilic polymers with diverse architectures and applications. For example, amphiphilic random copolymers containing hydrophobic dodecyl chains and hydrophilic segments can self-assemble into various nanostructures, including vesicles and honeycomb films. core.ac.uk These polymers can be designed with different hydrophilic groups, such as Jeffamine or glucose, leading to distinct self-assembled structures like worm-like or core-shell ellipsoidal nanoparticles. researchgate.net The interaction of such hydrophobically modified polymers with conventional surfactants like SDS can lead to the formation of mixed micelles and complex rheological behavior, which is of interest for applications in coatings, personal care, and drug delivery. acs.org

The effectiveness of these dodecyl-containing structures as surfactants is often quantified by their critical micelle concentration (cmc), the concentration at which micelles begin to form. A lower cmc indicates greater efficiency.

Surfactant TypeSpecific Compound ExampleKey Structural FeaturesReported cmc (approximate)Reference
Anionic (Sulfate)Sodium Dodecyl Sulfate (SDS)Single C12 chain, sulfate headgroup8.2 mM nih.gov
Anionic (Bio-based)5-O-Dodecyl Isosorbide SulfateC12 chain, isosorbide and sulfate groupsMuch lower than SDS nih.gov
Gemini (Phosphate)12-6-12 Disodium SaltTwo C12 chains, two phosphate (B84403) headgroups, C6 spacerExtremely low acs.org
Biamphiphilic (Sulfate/Morpholinium)4-Alkyl-4-methylmorpholinium dodecyl sulfateDodecyl sulfate anion, morpholinium cation with alkyl chainDecreases with increasing cation alkyl chain length bohrium.com

Design and Characterization of Comb-like Polymer Architectures

Polymers derived from long-chain alkyl fumarates, such as didodecyl fumarate, are well-known for forming a specific macromolecular structure known as a comb-like polymer. In this architecture, a central polymer backbone bears numerous long alkyl side chains (the "teeth" of the comb) at regular intervals. In the case of polydialkyl fumarates, two long alkyl side chains are present on every two main-chain carbon atoms, creating what can be described as narrowly spaced comb-like polymers. scispace.com

The thermal properties of these polymers are also distinct. Differential Scanning Calorimetry (DSC) traces of comb-like polymers like polydidodecyl fumarate show endothermic and exothermic peaks corresponding to the melting and crystallization of the dodecyl side chains. scispace.com This behavior can lead to thermotropic liquid crystalline phases above the side-chain melting temperature.

The characterization of these complex architectures requires a combination of advanced analytical techniques. Size Exclusion Chromatography (SEC), often coupled with multiple detectors, is used to determine molecular weight and distribution, though its application can be complex for comb polymers. espci.fr Scattering techniques, such as Dynamic Light Scattering (DLS) and Small-Angle Neutron Scattering (SANS), provide critical information about the polymer's conformation and size in solution. espci.fr These methods have been used to validate scaling laws that describe the radius of gyration of comb-shaped copolymers as a function of their molecular structure, including backbone length, side-chain length, and grafting density. espci.fr

Structural FeatureDescriptionInfluence on PropertiesCharacterization TechniqueReference
Polymer BackboneFormed from the polymerization of the fumarate double bond.Provides structural rigidity.NMR, SEC researchgate.netscispace.com
Dodecyl Side ChainsLong (C12) alkyl groups regularly spaced along the backbone.Can crystallize independently, forming layered structures; imparts hydrophobicity; influences thermal stability.DSC, X-ray Diffraction, IR Spectroscopy scispace.com
Overall ConformationComb-like or "bottle-brush" structure.Affects rheological properties and solution behavior.DLS, SANS, SEC espci.fr

Advanced Material Science Applications of this compound Derived Materials

Utilization in the Synthesis of High-Performance Polymers

High-performance polymers are materials distinguished by their exceptional properties, which can include high thermal stability, robust mechanical strength, and excellent chemical resistance. mdpi.com Polymers derived from fumarates, including those incorporating dodecyl groups, are explored for such applications due to their unique structural characteristics. The inherent rigidity of the poly(substituted methylene) backbone formed during fumarate polymerization contributes to high thermal stability and a high glass transition temperature. researchgate.net

The incorporation of dodecyl fumarate into polymer structures can be a strategy to create materials with a tailored balance of properties. For example, poly(propylene fumarate) (PPF) is a well-studied biodegradable and crosslinkable polyester (B1180765) used in load-bearing biomedical applications, a testament to its significant mechanical properties. nih.gov While not containing a dodecyl group, its fumarate backbone is key to its performance. By analogy, copolymers incorporating dodecyl fumarate can be designed to combine the rigidity of the fumarate backbone with the specific properties imparted by the long alkyl chain, such as hydrophobicity or the ability to act as an internal plasticizer.

Fumarate copolymers have been investigated as modifiers for other materials, such as bitumen for road engineering, where they enhance viscosity and improve thermal behavior. unlp.edu.ar The synthesis of block copolymers using controlled polymerization techniques like RAFT allows for the creation of advanced materials combining rigid segments, such as poly(diisopropyl fumarate), with flexible segments to achieve specific mechanical behaviors, including those of thermoplastic elastomers. researchgate.net The development of polymers from renewable resources, such as isohexides, for use with monomers like furandicarboxylic acid (a bio-based alternative to terephthalic acid), represents another frontier for creating high-performance plastics where fumarate-like structures could play a role. bioplasticsnews.com The goal is often to create materials that are not only high-performing but also more sustainable. nih.gov

Exploration as Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense light, a property essential for applications in optical computing, frequency conversion, and optical switching. jhuapl.edu The search for effective NLO materials has increasingly focused on organic compounds. Organic molecules often possess strong NLO properties due to the presence of delocalized π-electron systems, which can be readily polarized by an applied optical field. wikipedia.org

While direct studies on this compound as an NLO material are not widely reported, its molecular structure contains features that make it a candidate for such exploration. The core fumarate group contains a carbon-carbon double bond conjugated with two carbonyl groups, forming a π-electron system. This is a key prerequisite for NLO activity.

Research into related organic compounds supports this potential. For example, salts formed between amino acids and carboxylic acids, such as L-arginine maleate (B1232345) dihydrate (maleate being the cis-isomer of fumarate), have been shown to be effective NLO materials, with second-harmonic generation (SHG) efficiency significantly greater than that of the industry standard potassium dihydrogen phosphate (KDP). wikipedia.org The presence of both an electron-donating group and an electron-accepting group within a conjugated system is a common strategy in "molecular engineering" to enhance NLO response. jhuapl.edu The fumarate ester group could potentially be functionalized to incorporate such donor-acceptor characteristics. The surrounding molecular environment and intermolecular interactions, such as hydrogen bonding, can also be tuned to control the nonlinear absorption properties of organic materials. pnu.ac.ir Given these principles, derivatives of this compound represent a class of organic materials worthy of investigation for future NLO applications.

Q & A

Basic: What experimental methods are used to synthesize DHF, and how are reaction conditions optimized?

Answer:
DHF is typically synthesized via esterification between fumaric acid and dodecyl alcohol, often catalyzed by acidic ionic liquids (e.g., HSO3-pmimHSO4⁻) to improve yield and selectivity . Optimization involves Box-Behnken design and response surface methodology (RSM) to systematically evaluate factors like temperature (e.g., 90–130°C), catalyst loading (1–5 mol%), and molar ratios (1:1–1:3 alcohol/acid). Post-reaction, purification via recrystallization or chromatography ensures product purity. Validation through FT-IR, NMR, and HPLC confirms ester formation and quantifies unreacted substrates .

Basic: How is the crystal structure of DHF determined, and what software tools are critical for refinement?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses diffractometers (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs SHELXS-97 for direct methods to locate heavy atoms, while SHELXL-97 refines atomic positions using full-matrix least-squares against F2F^2 data. Key parameters include RR-factors (R1<0.05R_1 < 0.05), anisotropic displacement parameters, and hydrogen bonding networks analyzed via ORTEP-3 for graphical representation . For disordered alkyl chains, restraints on bond lengths/angles are applied to mitigate overfitting .

Basic: What analytical techniques are used to quantify DHF in biological matrices?

Answer:
LC-MS/MS with derivatization is preferred due to DHF’s instability and low ionization efficiency. For example, tiopronin (a thiol-based trapping agent) stabilizes DHF by forming adducts, enabling detection in rat blood with a lower limit of quantification (LLOQ) of 0.1 ng/mL. Chromatographic separation uses C18 columns (2.1 × 50 mm, 1.7 µm), with mobile phases of 0.1% formic acid in water/acetonitrile. Quantification via multiple reaction monitoring (MRM) targets transitions like m/zm/z 285 → 115 for DHF .

Advanced: How can discrepancies in DHF’s reported crystallographic data be resolved?

Answer:
Discrepancies in lattice parameters (e.g., β\beta-angle variations >1°) often arise from twinning, absorption errors, or incomplete data. Mitigation strategies include:

  • Multi-scan absorption corrections (e.g., SADABS) to address intensity variations.
  • High-resolution data collection (θ > 25°) to improve completeness.
  • Cross-validation with spectroscopic data (e.g., Raman spectroscopy for hydrogen bonding patterns) .
    For R-factor anomalies (wR2>0.10wR_2 > 0.10), re-examining the weighting scheme w=1/[σ2(Fo2)+(aP)2+bP]w = 1/[\sigma^2(F_o^2) + (aP)^2 + bP] and testing alternative extinction models can resolve mismatches .

Advanced: How do computational models predict DHF’s physicochemical properties, and what are their limitations?

Answer:
Tools like Chemaxon predict logS (solubility) via fragment-based algorithms but may underestimate experimental values by 0.8–1.4 log units due to neglecting crystal packing effects. For DHF, the predicted logS = -3.47 vs. experimental logS = -4.25 . Molecular dynamics (MD) simulations using AMBER or GROMACS better model alkyl chain flexibility and hydrogen bonding but require high-performance computing resources. Limitations include force field inaccuracies for ester groups and solvent interactions .

Advanced: What strategies improve DHF’s stability in long-term storage for research applications?

Answer:

  • Controlled environments : Store at -20°C under argon to prevent hydrolysis.
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) reduces water activity.
  • Packaging : Use amber vials with PTFE-lined caps to block UV light and minimize O₂ exposure. Stability is validated via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis (λ = 210 nm) .

Advanced: How are hydrogen-bonding networks in DHF derivatives characterized, and what functional implications do they have?

Answer:
In glycinium hydrogen fumarate analogs, N–H⋯O and O–H⋯O interactions form layered 3D networks. These are mapped via difference Fourier synthesis and refined using SHELXL’s restraints for H-atom positions. Hydrogen bonds (e.g., d(OO)=2.652.75d(O⋯O) = 2.65–2.75 Å) influence thermal stability (TGA analysis shows decomposition >200°C) and solubility. Disrupting these networks via co-crystallization with zwitterionic amino acids (e.g., glycine) can modulate dissolution rates .

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